DBCO-C6-NHS ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

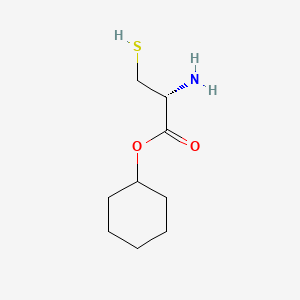

DBCO-C6-NHS ester is an amine-reactive compound that can be used to modify an amine-containing molecule in organic media . This reagent is not soluble in aqueous media . The extended 6-carbon atom spacer arm improves solubility in commonly used organic solvents including dichloromethane, chloroform, THF, and ethyl acetate and it also improves derivatization efficiency and stability of conjugates . DBCO is commonly used for copper-free Click Chemistry reactions .

Synthesis Analysis

DBCO-C6-NHS ester is a post-synthesis NHS conjugation to a primary amino group . An additional modification with an amino group is required . A C6 or C12 amino group can be placed at the 5’ or for the 3’ end a C3 or C7 amino and for internal positions an amino modified base is used, e.g Amino dT C6 .

Molecular Structure Analysis

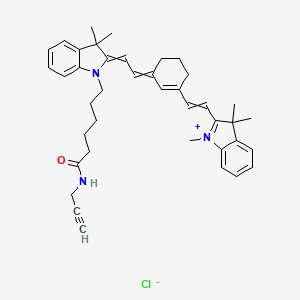

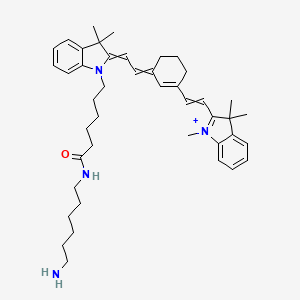

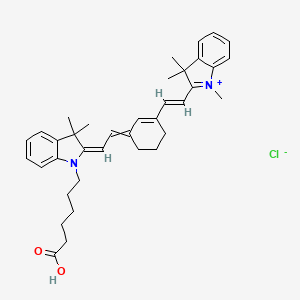

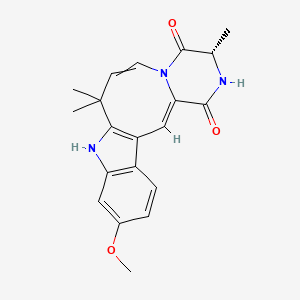

The chemical formula of DBCO-C6-NHS ester is C25H22N2O5 . The molecular weight is 430.5 .

Chemical Reactions Analysis

DBCO-NHS ester reacts with primary amines (e.g., side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form covalent bonds . The reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition .

Physical And Chemical Properties Analysis

DBCO-C6-NHS ester is a solid compound . The extended 6-carbon atom spacer arm drastically improves solubility of this reagent in commonly used organic solvents such as dichloromethane, chloroform, THF, and ethyl acetate .

Scientific Research Applications

Amine-Reactive Compound

DBCO-C6-NHS ester is an amine-reactive compound . It can be used to modify an amine-containing molecule in organic media . This property makes it useful in a variety of chemical reactions where amine modification is required.

Solubility Improvement

The extended 6-carbon atom spacer arm of DBCO-C6-NHS ester improves solubility in commonly used organic solvents including dichloromethane, chloroform, THF, and ethyl acetate . This makes it a valuable tool in reactions that require these solvents.

Derivatization Efficiency

DBCO-C6-NHS ester also improves derivatization efficiency . This means it can increase the rate at which certain chemical reactions occur, making it a valuable tool in speeding up experimental procedures.

Stability of Conjugates

The compound contributes to the stability of conjugates . This is particularly important in bioconjugation reactions where stability can affect the success of the experiment.

Copper-Free Click Chemistry

DBCO-C6-NHS ester is commonly used for copper-free Click Chemistry reactions . Click Chemistry is a type of chemical reaction that joins small units together in a wide variety of applications, including drug discovery and materials science.

Real-Time Monitoring and Imaging

With the connection of fluorescent groups or genes, DBCO-C6-NHS ester can be used for real-time monitoring and imaging of cell behavior and changes . This opens up new paths for the development of cell biology and our understanding of life phenomena.

Mechanism of Action

Target of Action

DBCO-C6-NHS ester primarily targets primary amines found on biomolecules, such as the side chains of lysine residues in proteins or aminosilane-coated surfaces . These primary amines are crucial for the formation of covalent bonds, enabling the modification of biomolecules for various applications.

Mode of Action

The compound contains two functional groups : The compound contains two functional groups: DBCO (Dibenzocyclooctyne) and NHS (N-hydroxysuccinimide) ester . The NHS ester reacts with primary amines to form stable amide bonds. The DBCO group is used for copper-free click chemistry , specifically strain-promoted alkyne-azide cycloaddition (SPAAC) , which allows for the conjugation of azide-containing molecules without the need for a copper catalyst .

Biochemical Pathways

DBCO-C6-NHS ester is involved in bioconjugation pathways . The NHS ester reacts with primary amines, forming a covalent bond and releasing N-hydroxysuccinimide. The DBCO group then reacts with azides through SPAAC, forming a stable triazole linkage. This pathway is crucial for labeling, imaging, and drug delivery applications .

Pharmacokinetics

The pharmacokinetics of DBCO-C6-NHS ester are primarily influenced by its ADME properties (Absorption, Distribution, Metabolism, and Excretion):

Result of Action

The molecular and cellular effects of DBCO-C6-NHS ester include the formation of stable covalent bonds between biomolecules, facilitating the creation of conjugates for imaging, drug delivery, and other biotechnological applications. This results in enhanced stability and functionality of the modified biomolecules .

Action Environment

Environmental factors such as pH, temperature, and solvent can influence the efficacy and stability of DBCO-C6-NHS ester. The optimal pH range for the NHS ester reaction is 7-9 . The compound is stable at low temperatures (e.g., -20°C) and is soluble in organic solvents like dichloromethane, chloroform, and THF, which are commonly used in laboratory settings .

By understanding these aspects, researchers can effectively utilize DBCO-C6-NHS ester in various bioconjugation applications, ensuring optimal performance and stability.

: BroadPharm : Kerafast : Sigma-Aldrich : Baseclick

Future Directions

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c28-22(11-5-6-12-25(31)32-27-23(29)15-16-24(27)30)26-17-20-9-2-1-7-18(20)13-14-19-8-3-4-10-21(19)26/h1-4,7-10H,5-6,11-12,15-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATTUKBAYDNTEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DBCO-C6-NHS ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.